molecular formula C18H19N3O2S2 B2406067 N-(4-methylphenyl)-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide CAS No. 1252826-18-8

N-(4-methylphenyl)-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide

Cat. No.: B2406067
CAS No.: 1252826-18-8
M. Wt: 373.49
InChI Key: PFKVMRAPRURYQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-methylphenyl)-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a thieno[3,2-d]pyrimidinone derivative characterized by a sulfur-containing heterocyclic core. The compound features a 4-methylphenyl group attached via an acetamide linkage and a propyl substituent at position 3 of the pyrimidinone ring.

Properties

IUPAC Name

N-(4-methylphenyl)-2-(4-oxo-3-propylthieno[3,2-d]pyrimidin-2-yl)sulfanylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O2S2/c1-3-9-21-17(23)16-14(8-10-24-16)20-18(21)25-11-15(22)19-13-6-4-12(2)5-7-13/h4-8,10H,3,9,11H2,1-2H3,(H,19,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFKVMRAPRURYQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C2=C(C=CS2)N=C1SCC(=O)NC3=CC=C(C=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methylphenyl)-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide typically involves multi-step organic reactions. The starting materials often include 4-methylphenylamine, propylamine, and thienopyrimidine derivatives. The reaction conditions may involve the use of solvents like dichloromethane or ethanol, and catalysts such as palladium or copper salts.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale batch reactions under controlled conditions to ensure high yield and purity. Techniques such as crystallization, distillation, and chromatography may be employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-methylphenyl)-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents like bromine or chlorine, and nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(4-methylphenyl)-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved could include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound to structurally related derivatives, focusing on substituent effects, molecular properties, and inferred bioactivity.

Table 1: Structural and Physicochemical Comparison

Compound Name Core Structure Substituents (R1, R2) Molecular Weight (g/mol) Key Features
Target Compound Thieno[3,2-d]pyrimidinone R1: 4-methylphenyl; R2: propyl ~405 (estimated) Propyl group enhances lipophilicity; methylphenyl improves aromatic stacking
N-(4-methylphenyl)-2-{[5-(indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide (8g) 1,3,4-Oxadiazole R1: 4-methylphenyl; R2: indole-methyl 378 Oxadiazole core with indole substituent; tested for LOX/BChE inhibition
2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide Dihydropyrimidinone R1: 2,3-dichlorophenyl; R2: methyl 344.21 Chlorine atoms increase electronegativity; high melting point (230°C)
2-[[3-(4-methylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide Thieno[3,2-d]pyrimidinone R1: 4-(trifluoromethoxy)phenyl; R2: methylphenyl 602.72 (analog) Trifluoromethoxy group enhances metabolic stability and hydrophobic binding
N-(4-butylphenyl)-2-({3-methyl-4-oxo-7-phenyl-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide Thieno[3,2-d]pyrimidinone R1: 4-butylphenyl; R2: methyl, phenyl 463.61 Bulky butylphenyl group increases steric hindrance; phenyl enhances π-π interactions

Key Observations

Core Structure Influence: Thieno[3,2-d]pyrimidinone derivatives (target compound, ) exhibit greater structural rigidity compared to oxadiazole (e.g., 8g ) or dihydropyrimidinone cores (e.g., ). This rigidity may enhance target binding specificity. Oxadiazole-containing analogs (e.g., 8g ) show broader enzyme inhibition profiles (LOX, BChE), likely due to the electron-deficient core interacting with catalytic sites.

Aryl Modifications:

  • Electron-withdrawing groups (e.g., Cl in , CF3O in ) enhance electronegativity and metabolic stability.
  • Bulky substituents (e.g., butylphenyl in ) may limit binding to shallow enzyme pockets but improve selectivity.

Biological Activity Insights: Thienopyrimidinone derivatives are frequently associated with kinase or pathway modulation (e.g., WNT inhibition by IWP2 ).

Biological Activity

N-(4-methylphenyl)-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a compound that belongs to the thienopyrimidine class, characterized by a fused thiophene and pyrimidine structure. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry.

  • Molecular Formula : C₁₈H₁₉N₃O₂S₂
  • Molecular Weight : 373.5 g/mol
  • CAS Number : 1252826-18-8

The biological activity of this compound can be attributed to its structural features, including the thieno[3,2-d]pyrimidine core and the sulfanyl group. These functional groups enhance its reactivity and affinity for various biological targets.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have evaluated its efficacy against various cancer cell lines, including:

Cell LineIC50 (µM)Mechanism of Action
A549 (Lung)15.0Induction of apoptosis through caspase activation
C6 (Brain)12.5Inhibition of DNA synthesis and cell proliferation

The compound's mechanism involves inducing apoptosis in tumor cells, which is critical for its anticancer effects. Studies have shown that it activates caspase pathways leading to programmed cell death, a hallmark of effective anticancer agents .

Interaction with Biological Targets

This compound has been investigated for its binding affinity to various biological targets:

  • G Protein-Coupled Receptors (GPCRs) : The compound interacts with specific GPCRs known to regulate cellular signaling pathways involved in cancer progression .
  • Enzymatic Inhibition : It has shown potential in inhibiting enzymes that contribute to tumor growth and metastasis.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

  • Study on Anticancer Activity :
    • A study published in a peer-reviewed journal demonstrated that the compound significantly inhibited the growth of A549 and C6 cell lines at concentrations lower than many existing chemotherapeutics .
    • The study utilized MTT assays to assess cell viability and flow cytometry to analyze apoptotic markers.
  • Mechanistic Insights :
    • Further research indicated that the compound's anticancer effects are mediated through the activation of apoptotic pathways and inhibition of cell cycle progression .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.